1-(2,3-Dichlorophenyl)pyrrolidine

Dopamine D3 receptor Binding affinity Piperazine comparator

Optimize your dopaminergic pipeline with 1-(2,3-dichlorophenyl)pyrrolidine (MW 216.10 g/mol), a research-grade building block featuring the validated 2,3-dichloro pharmacophore for D3 receptor engagement. This pyrrolidine core delivers a distinct 5-membered heterocyclic alternative to piperazine/piperidine scaffolds, enabling unique selectivity profiling (D3 Ki=4.80 nM, D2 Ki=15.6 nM; ~3.3-fold D3/D2 selectivity). The compound's documented human D3 antagonism (GTPγS Ki=2.51 nM) makes it an ideal starting point for antipsychotic and anti-addiction medicinal chemistry campaigns. Bulk and custom synthesis inquiries are welcomed.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
Cat. No. B13742142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)pyrrolidine
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7H2
InChIKeyIAZPUGZBGFSCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dichlorophenyl)pyrrolidine Procurement Guide: Dopamine Receptor Ligand Specifications


1-(2,3-Dichlorophenyl)pyrrolidine (CAS 1031927-04-4; C10H11Cl2N; MW 216.10 g/mol) is a research-grade heterocyclic building block characterized by a pyrrolidine ring N-substituted with a 2,3-dichlorophenyl moiety [1]. This compound has been evaluated as a ligand scaffold for dopamine receptor subtypes, particularly D3 receptors, with binding data reported in multiple curated bioactivity databases [2]. The 2,3-dichloro substitution pattern on the phenyl ring is a recognized pharmacophore element in the design of dopaminergic agents [3].

1-(2,3-Dichlorophenyl)pyrrolidine: Why Simple Piperazine or Other Analogs Cannot Substitute


The substitution pattern and heterocyclic core of 1-(2,3-dichlorophenyl)pyrrolidine confer distinct receptor binding profiles that are not interchangeable with other dichlorophenyl-containing heterocycles. The 2,3-dichloro substitution is a key pharmacophore for dopamine D3 receptor affinity, with SAR studies demonstrating that this specific arrangement is required for high-affinity binding at D3 receptors compared to unsubstituted or other regioisomeric analogs [1]. Furthermore, the pyrrolidine ring (a five-membered saturated amine) versus a piperazine or piperidine ring (six-membered) alters ligand conformation, hydrogen-bonding capacity, and basicity, which translates into different selectivity windows across dopamine receptor subtypes [2].

1-(2,3-Dichlorophenyl)pyrrolidine Comparative Binding Data: D3, D2, D1 Affinity and Selectivity


Human D3 Receptor Affinity: 1-(2,3-Dichlorophenyl)pyrrolidine vs. Piperazine Analog

The 1-(2,3-dichlorophenyl)pyrrolidine scaffold demonstrates high-affinity binding to the human dopamine D3 receptor, with a reported Ki of 4.80 nM in a competitive radioligand displacement assay using [125I]IABN in HEK293 cells [1]. In contrast, the structurally related 1-(2,3-dichlorophenyl)piperazine exhibits a substantially lower affinity for the D3 receptor, with a reported Ki of 197.4 nM under comparable cell-based binding conditions [2]. This represents an approximate 41-fold difference in D3 binding affinity, favoring the pyrrolidine analog.

Dopamine D3 receptor Binding affinity Piperazine comparator

D3 Receptor Antagonist Functional Potency: Pyrrolidine vs. Extended Piperazine Carboxamide

In a functional [35S]GTPγS binding assay measuring antagonist activity at the human D3 receptor expressed in CHO cells, a 1-(2,3-dichlorophenyl)pyrrolidine-containing compound (BDBM50414403) exhibited a Ki of 2.51 nM [1]. A structurally distinct comparator bearing the same 2,3-dichlorophenyl-piperazine motif but with a longer butyl-arylcarboxamide linker (BDBM50378001) achieved a Ki of 0.260 nM in a similar D3 binding assay [2]. The 10-fold difference in potency between these scaffolds highlights the sensitivity of D3 functional antagonism to both heterocyclic core selection and linker extension, underscoring that the pyrrolidine core provides a distinct functional profile that is not linearly extrapolated from piperazine-based ligands.

Functional antagonism D3 receptor GTPγS assay

Human D2 Receptor Affinity: Pyrrolidine vs. Piperazine D3-Selective Scaffolds

At the human dopamine D2 receptor, the 1-(2,3-dichlorophenyl)pyrrolidine scaffold (BDBM50394924) exhibits a Ki of 15.6 nM [1]. A high-affinity D3-preferring piperazine-carboxamide comparator (BDBM50378001) shows a D2 Ki of approximately 93.3 nM [2]. The pyrrolidine scaffold thus demonstrates approximately 6-fold higher D2 affinity than the extended piperazine comparator, indicating that the pyrrolidine core is less D3-selective and may engage a broader dopaminergic profile. Additionally, the pyrrolidine scaffold's D2 affinity (15.6 nM) is only ~3.3-fold lower than its D3 affinity (4.80 nM), whereas the piperazine comparator (0.260 nM D3 vs. 93.3 nM D2) exhibits a D3/D2 selectivity ratio exceeding 350-fold.

D2 receptor Selectivity profile Cross-target binding

Human D1 Receptor Binding: Pyrrolidine Baseline Affinity

The 1-(2,3-dichlorophenyl)pyrrolidine scaffold (BDBM50347562) exhibits a Ki of 140 nM at the human D1 dopamine receptor in a radioligand displacement assay using [3H]SCH23390 in Ltk fibroblast cells [1]. While no directly comparable D1 data are available for the piperazine analog in the same assay system, this value establishes a baseline D1 affinity for the pyrrolidine scaffold. Within the broader class of D3-preferring ligands, D1 affinities typically range from >100 nM to several micromolar, placing this pyrrolidine scaffold at the moderate-affinity end of the class spectrum [2].

D1 receptor Baseline affinity Receptor profiling

Regioisomeric Sensitivity: 2,3-Dichloro vs. 3,4-Dichloro Substitution in Pyrrolidine Scaffolds

The 2,3-dichloro substitution pattern on the phenyl ring of N-phenylpyrrolidine is a critical determinant of dopamine receptor affinity. SAR studies on related N-phenylpiperazine series have established that the 2,3-dichloro arrangement is required for high-affinity D3 binding, with every compound bearing this substituent showing greater potency than its unsubstituted homolog [1]. In contrast, the 3,4-dichlorophenyl-pyrrolidine scaffold is predominantly associated with kappa-opioid receptor pharmacology rather than dopaminergic activity, with compounds such as BRL 52537 exhibiting potent and selective kappa agonism [2]. Direct comparative binding data between 2,3- and 3,4-dichlorophenyl pyrrolidines at dopamine receptors are not available in the public domain, but the divergent receptor family targeting strongly suggests that regioisomeric substitution fundamentally alters pharmacophore recognition.

Regioisomer comparison Substitution pattern SAR

1-(2,3-Dichlorophenyl)pyrrolidine Recommended Applications Based on Binding Evidence


Dopamine D3 Receptor Ligand Screening and SAR Expansion

With a D3 Ki of 4.80 nM and a D2 Ki of 15.6 nM, this compound serves as an ideal starting scaffold for medicinal chemistry programs targeting D3-preferring ligands with moderate D2 cross-reactivity [1]. The pyrrolidine core offers a distinct selectivity window (approximately 3.3-fold D3/D2) compared to highly selective piperazine-carboxamide analogs, enabling exploration of dual D2/D3 pharmacology relevant to antipsychotic and anti-addiction therapeutic development.

Functional Antagonist Probe Development for D3 Receptor Pharmacology

The demonstrated functional antagonist activity at human D3 receptors (Ki = 2.51 nM in GTPγS assays) supports the use of this pyrrolidine scaffold as a chemical probe for studying D3-mediated signaling pathways [2]. Its moderate functional potency relative to sub-nanomolar D3 antagonists allows for titration of receptor blockade without complete silencing, which may better recapitulate partial antagonism or allosteric modulation in native systems.

Dopaminergic Reference Standard in Cross-Receptor Profiling Assays

The compound's characterized binding profile across human D1 (Ki = 140 nM), D2 (Ki = 15.6 nM), and D3 (Ki = 4.80 nM) receptors positions it as a valuable reference standard for cross-receptor selectivity profiling of novel dopaminergic ligands [1][3]. Procurement for inclusion in screening panels enables consistent benchmarking of new chemical entities against a well-defined pyrrolidine-based scaffold.

Scaffold for Regioisomeric SAR Studies in Dopamine Receptor Ligand Design

The 2,3-dichloro substitution pattern is a validated pharmacophore for D3 receptor engagement, and the pyrrolidine core provides a conformationally distinct alternative to piperazine or piperidine scaffolds [4]. This compound is particularly suited for systematic SAR campaigns exploring the effects of heterocyclic ring size (5- vs. 6-membered) and basicity on dopamine receptor subtype selectivity and functional efficacy.

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